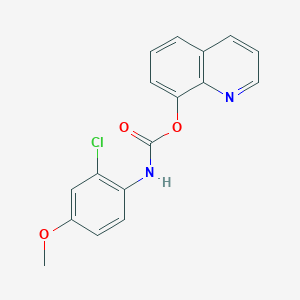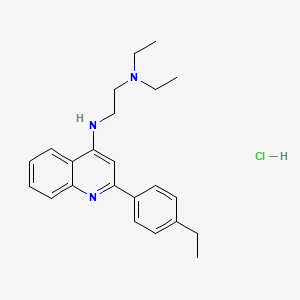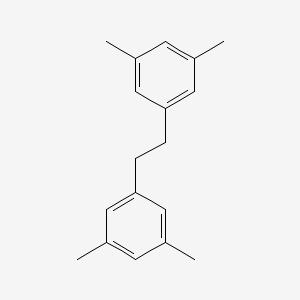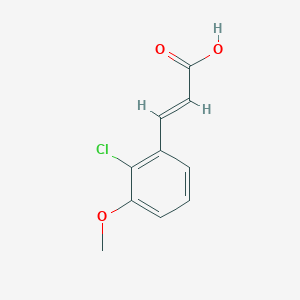
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(2-Chloro-3-methoxyphenyl)propanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chloro-3-methoxyphenyl)propanoic acid
Reduction: 3-(2-Chloro-3-methoxyphenyl)propanoic acid
Substitution: 3-(2-Amino-3-methoxyphenyl)-2-propenoic acid or 3-(2-Thio-3-methoxyphenyl)-2-propenoic acid
Applications De Recherche Scientifique
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-2-propenoic acid
- 3-(2-Chloro-3-ethoxyphenyl)-2-propenoic acid
- 3-(2-Bromo-3-methoxyphenyl)-2-propenoic acid
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
853349-82-3 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Clé InChI |
UXFIXEIODLQLDQ-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1Cl)/C=C/C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


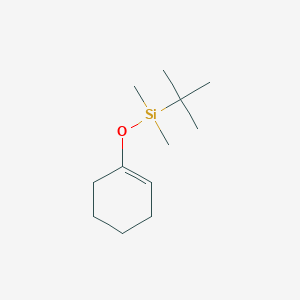

![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

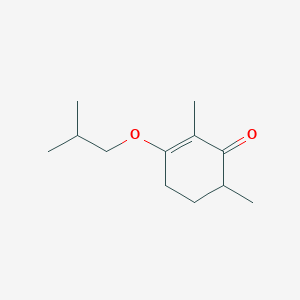
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
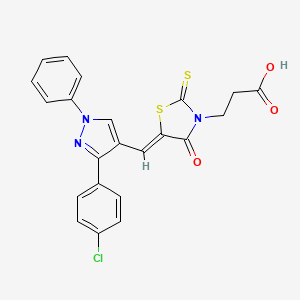


![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
